Alexa Fluor 555

Description

a fluorescent dye

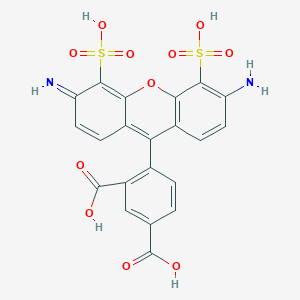

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14N2O11S2 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

4-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33) |

InChI Key |

IGAZHQIYONOHQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O |

Synonyms |

Alexa Fluor 555 |

Origin of Product |

United States |

Foundational & Exploratory

Alexa Fluor 555: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of Alexa Fluor 555, a widely used fluorescent dye in biological research. The document outlines the methodologies for key spectroscopic measurements and presents a practical application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Spectral Properties of this compound

This compound is a bright, orange-fluorescent dye known for its high quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based applications.[1][2] Its spectral characteristics are summarized below, providing a quantitative basis for experimental design and data interpretation.

| Property | Value | Units |

| Excitation Maximum (λ_ex) | 555[1][3][4] | nm |

| Emission Maximum (λ_em) | 565[1][3][4] | nm |

| Molar Extinction Coefficient (ε) | 150,000 - 155,000[3][4][5] | cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.10[6] | - |

| Fluorescence Lifetime (τ) | 0.3[6] | ns |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., Phosphate Buffered Saline - PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Spectrophotometer Measurement:

-

Use a calibrated spectrophotometer to measure the absorbance of each dilution at the maximum absorption wavelength (λ_max) of this compound, which is 555 nm.

-

Use the same solvent/buffer as a blank to zero the spectrophotometer before each measurement.

-

-

Data Analysis:

-

Plot the measured absorbance at 555 nm against the known concentration of each dilution.

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹ when the path length of the cuvette is 1 cm.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7][8]

Methodology:

-

Selection of a Standard: Choose a quantum yield standard with absorption and emission spectra that are reasonably close to those of this compound. A common standard for this spectral region is Rhodamine 6G in ethanol (Φ ≈ 0.95).

-

Preparation of Solutions:

-

Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

-

The concentrations should be adjusted to have low absorbance values (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[7]

-

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Immunofluorescence Staining of EGFR

This protocol describes the use of this compound-conjugated secondary antibodies for the detection of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.

Methodology:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips to an appropriate confluency.

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular domains).

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[9]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against EGFR in the blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the this compound-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[9]

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with a suitable dye like DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~555 nm, Emission: ~570 nm).

-

Visualization of the EGFR Signaling Pathway

The following diagram illustrates a simplified workflow for studying the internalization of the Epidermal Growth Factor Receptor (EGFR) upon binding of its ligand, EGF, which is labeled with this compound. This allows for the direct visualization of receptor trafficking within the cell.[10]

Caption: EGFR internalization visualized with this compound-EGF.

Experimental Workflow for EGFR Internalization Assay

The following diagram outlines the key steps in an experimental workflow designed to visualize and quantify the internalization of EGFR using this compound-labeled EGF.

References

- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. This compound Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Fluorophores [microscopy.unc.edu]

- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. jasco-global.com [jasco-global.com]

- 9. ulab360.com [ulab360.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alexa Fluor 555: Excitation, Emission, and Application in Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 555, a bright and photostable orange-fluorescent dye. Its utility in the elucidation of cellular signaling pathways is highlighted through detailed experimental protocols and visual representations of key biological cascades.

Core Spectrophotometric Properties of this compound

This compound is a sulfonate-modified rhodamine dye that exhibits exceptional photostability and strong fluorescence across a broad pH range, making it a robust tool for various fluorescence-based assays.[1] Its spectral characteristics are well-suited for multiplexing experiments with other common fluorophores.[2]

The key quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [3][4][5] |

| Emission Maximum (λem) | 565 - 572 nm | [3][6][7] |

| Molar Extinction Coefficient (ε) | ~155,000 cm⁻¹M⁻¹ | [3][7] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [2][8] |

| Molecular Weight | ~1250 g/mol | [7] |

Experimental Protocols

Detailed methodologies for the utilization of this compound in common research applications are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental context.

Protocol 1: Antibody Conjugation using this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein, such as an antibody.

Materials:

-

Purified antibody or protein in an amine-free buffer (e.g., PBS)

-

This compound NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Stirring mechanism

Methodology:

-

Prepare the Antibody:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2 mg/mL. The optimal pH for the conjugation reaction is between 7.5 and 8.5.

-

-

Prepare the Dye:

-

Warm a vial of this compound NHS Ester to room temperature.

-

Dissolve the reactive dye in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Add the dissolved this compound NHS Ester to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the brightly colored, labeled antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm.

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of an this compound-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.

Materials:

-

Cultured cells on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

This compound-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Methodology:

-

Cell Fixation and Permeabilization:

-

Wash cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with appropriate filters for this compound (Excitation: ~555 nm, Emission: ~570 nm).

-

Protocol 3: F-Actin Staining with this compound Phalloidin

This protocol details the staining of filamentous actin (F-actin) in fixed cells using a fluorescent phalloidin conjugate.

Materials:

-

Fixed and permeabilized cells (as in Protocol 2, steps 1.1-1.5)

-

This compound Phalloidin

-

Methanol-free formaldehyde

-

PBS

-

Mounting medium

Methodology:

-

Prepare Staining Solution:

-

Dilute the this compound Phalloidin stock solution in PBS to the desired working concentration (e.g., 1:100 to 1:1000).

-

-

Staining:

-

Add the diluted this compound Phalloidin solution to the fixed and permeabilized cells.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells two to three times with PBS.

-

Mount the samples in an appropriate mounting medium.

-

-

Imaging:

-

Image the stained F-actin using a fluorescence microscope with filter sets suitable for this compound.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common signaling pathways that can be investigated using this compound-conjugated reagents, as well as a generalized experimental workflow for immunofluorescence.

References

- 1. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]

- 2. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 3. c-Jun (60A8) Rabbit Monoclonal Antibody (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Cleaved Caspase-3 (Asp175) (D3E9) Rabbit Monoclonal Antibody (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 6. Annexin V Conjugates for Apoptosis Detection 555/565 | Buy Online | Invitrogen™ [thermofisher.com]

- 7. Alexa Fluor® 555 Conjugation kit | Easy Alexa Fluor® 555 Labelling (ab269820) | Lightning-Link® | Abcam [abcam.com]

- 8. MAPK1/CF555 FluoroFinder [app.fluorofinder.com]

Alexa Fluor 555: A Technical Overview of its Photophysical Properties and Quantum Yield Determination

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Alexa Fluor 555, with a specific focus on its fluorescence quantum yield. The content is tailored for researchers, scientists, and professionals in the field of drug development who utilize fluorescent probes in their work.

Core Photophysical Parameters of this compound

This compound is a bright, orange-fluorescent dye commonly used in a variety of applications, including fluorescence microscopy and flow cytometry.[1][2] Its photophysical characteristics make it a robust tool for biological imaging. A summary of its key quantitative properties is presented below.

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φ) | 0.10 | Measured for the carboxylic acid, succinimidyl ester derivative in 50 mM potassium phosphate, 150 mM NaCl, pH 7.2 at 22°C.[3] |

| Molar Extinction Coefficient (ε) | 150,000 - 155,000 cm⁻¹M⁻¹ | Measured at the absorption maximum.[4][5][6] |

| Absorption Maximum (λabs) | ~555 nm | In aqueous solution.[2][5][6] |

| Emission Maximum (λem) | ~565 nm | In aqueous solution.[2][5][6] |

| Fluorescence Lifetime (τ) | 0.228 ± 0.002 ns | For the free fluorophore.[7] Bioconjugated this compound has shown lifetimes of 1.90 ns and 0.54 ns.[7] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the ratio of photons emitted to photons absorbed by a fluorophore. It is a critical parameter for assessing the brightness and sensitivity of a fluorescent probe. The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Principle

The comparative method relies on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

Materials and Equipment

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

10 mm path length quartz cuvettes.

-

Spectroscopic grade solvents.

-

Fluorescence standard with a known quantum yield in the same spectral region as this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

This compound sample.

Methodology

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the appropriate solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize inner filter effects.[8]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 540 nm for this compound).

-

Record the fluorescence emission spectrum for each solution of the standard and the this compound sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

Record the emission spectrum of the solvent blank.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each corrected spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the this compound sample.

-

Determine the slope of the resulting straight lines for both the standard (GradStd) and the test sample (GradTest).

-

-

Quantum Yield Calculation:

-

The quantum yield of the this compound sample (ΦTest) can be calculated using the following equation:

ΦTest = ΦStd * (GradTest / GradStd) * (η2Test / η2Std)

Where:

-

ΦStd is the quantum yield of the standard.

-

GradTest and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

-

ηTest and ηStd are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield.

Application in Immunofluorescence Signaling Pathway

Caption: Immunofluorescence detection using this compound.

References

- 1. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

- 5. Fluorophores [microscopy.unc.edu]

- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Photostability Characteristics of Alexa Fluor 555

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability and performance characteristics of Alexa Fluor 555, a widely used fluorescent dye in biological research. The information presented herein is intended to assist researchers in designing and executing robust and reproducible fluorescence-based experiments.

Core Photophysical and Photostability Properties

This compound is a bright and photostable orange-fluorescent dye that has become a staple in various applications, including immunofluorescence, high-resolution microscopy, and flow cytometry. Its superior performance, particularly in terms of photostability compared to spectrally similar dyes like Cy3, makes it an excellent choice for demanding imaging experiments that require prolonged or intense light exposure.[1][2]

Quantitative Data Summary

The key photophysical and photostability parameters of this compound are summarized in the tables below for easy comparison. It is important to note that photostability, often measured as photobleaching half-life, is highly dependent on the specific experimental conditions, including illumination intensity, buffer composition, and the mounting medium used.

Table 1: Core Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 555 nm | [3] |

| Maximum Emission Wavelength (λem) | 565 nm | [3] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.10 (in aqueous buffer) | [5][6] |

| Fluorescence Lifetime (τ) | 0.3 ns | [5] |

Table 2: Comparative Photostability of this compound vs. Cy3

| Characteristic | This compound | Cy3 | Reference |

| Photostability | Significantly more photostable | Less photostable | [2] |

| Brightness | Higher total fluorescence, especially at high degrees of labeling | Prone to self-quenching at high degrees of labeling | [7] |

| Resistance to Photobleaching | Retains a higher percentage of initial fluorescence after prolonged illumination | Fades more rapidly under continuous illumination | [8] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for common experimental procedures involving this compound, including a general method for assessing photostability.

Protocol 1: Measuring Photobleaching Rate

This protocol outlines a general procedure for quantifying the photobleaching rate of a fluorescent dye like this compound. The specific parameters, such as laser power and acquisition settings, should be optimized for the imaging system being used and recorded meticulously.

Objective: To determine the rate of photobleaching of this compound under specific and controlled imaging conditions.

Materials:

-

Sample labeled with this compound (e.g., fixed cells stained with an this compound-conjugated antibody)

-

Confocal or epifluorescence microscope with a suitable laser line (e.g., 561 nm) and filter set

-

Image analysis software (e.g., ImageJ/Fiji)

-

Antifade mounting medium

Procedure:

-

Sample Preparation: Prepare the this compound-labeled sample and mount it using a consistent mounting medium.

-

Microscope Setup:

-

Turn on the microscope and laser. Allow the system to stabilize.

-

Select the appropriate objective lens and locate the region of interest (ROI) on the sample.

-

Set the imaging parameters:

-

Laser Power: Use a consistent and recorded laser power throughout the experiment.

-

Detector Gain/Offset: Adjust to obtain a good signal-to-noise ratio without saturating the detector.

-

Pixel Dwell Time/Exposure Time: Keep this constant for all acquisitions.

-

Image Size and Scan Speed: These should also remain constant.

-

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the same ROI.

-

The time interval between acquisitions should be minimized to capture the decay in fluorescence accurately.

-

Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

-

-

Data Analysis:

-

Open the time-lapse image series in image analysis software.

-

Define an ROI within the labeled structure.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from the ROI intensity at each time point.

-

Normalize the background-corrected intensity values to the initial intensity (at time = 0).

-

Plot the normalized intensity as a function of time or exposure number.

-

The data can be fitted to an exponential decay curve to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a standard method for immunofluorescently labeling intracellular targets in fixed and permeabilized cultured cells using an this compound-conjugated secondary antibody.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody specific to the target protein

-

This compound-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Fixation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells by incubating with fixation solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST for 5 minutes each in the dark.

-

-

Counterstaining (Optional):

-

Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

Store the slides at 4°C in the dark until imaging.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway where this compound could be utilized for protein localization studies, and a typical experimental workflow for immunofluorescence.

Caption: A generic signaling pathway illustrating points of interest for protein localization studies.

Caption: A typical experimental workflow for immunofluorescence using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer.iu.edu [cancer.iu.edu]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

Alexa Fluor 555 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and common applications of Alexa Fluor 555, a widely used fluorescent dye in biological research.

Core Chemical and Spectroscopic Properties

This compound is a bright, orange-fluorescent dye belonging to the cyanine dye family.[1] Its chemical structure is characterized by a sulfonated cyanine core, which imparts high water solubility and pH insensitivity.[1][2][3] This sulfonation makes the dye negatively charged and hydrophilic, which helps to prevent aggregation and non-specific binding during labeling and imaging experiments.[2][3] The spectra of this compound are nearly identical to those of Cy3, allowing for its use with optical filters designed for Cy3.[4] However, this compound conjugates are generally more fluorescent and photostable than their Cy3 counterparts.[4][5][6]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum | 555 nm | [7][8] |

| Emission Maximum | 565 nm | [7][8] |

| Molar Extinction Coefficient | 150,000 - 155,000 cm⁻¹M⁻¹ | [3][7][9][10] |

| Fluorescence Quantum Yield | ~0.10 | [3] |

| Molecular Weight | ~1250 g/mol (for C2 Maleimide) | [3][11] |

| Optimal pH Range | 4 - 10 | [2][5][12] |

| Fluorescence Lifetime | ~0.23 ns (free dye) | [13] |

Conjugation Chemistries and Reactive Forms

This compound is available in several reactive forms, each designed to specifically couple with a different functional group on a target molecule, such as a protein, antibody, or nucleic acid. The choice of reactive form is critical for successful bioconjugation.

References

- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. This compound equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Fluorophores [microscopy.unc.edu]

- 9. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Invitrogen this compound C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 12. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]

- 13. researchgate.net [researchgate.net]

The Chemistry of Alexa Fluor 555 Succinimidyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry, labeling protocols, and spectral properties of Alexa Fluor 555 succinimidyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information to effectively utilize this bright and photostable orange-fluorescent dye in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.

Core Chemistry and Reaction Mechanism

This compound is a member of the Alexa Fluor family of fluorescent dyes. Its chemical structure is based on a cyanine core, which is responsible for its high fluorescence quantum yield and photostability.[1] The succinimidyl ester (or N-hydroxysuccinimidyl ester, NHS ester) is the most popular amine-reactive functional group used to conjugate the this compound dye to biomolecules.[2][3][4][5]

The fundamental reaction involves the covalent linkage of the this compound NHS ester to primary amines (R-NH₂) present on proteins, amine-modified oligonucleotides, and other molecules.[2][5] This reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly efficient and selective for primary amines under appropriate pH conditions.

Spectral Properties

This compound is characterized by its strong absorption of light in the yellow-orange region of the spectrum and its bright orange fluorescence emission.[6] Its fluorescence is notably bright and more photostable than other spectrally similar dyes like Cy3 and tetramethylrhodamine (TRITC).[3][7] The spectral properties of this compound are also remarkably stable over a wide pH range (pH 4 to 10), making it suitable for a variety of biological applications.[2][5][6]

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~555 nm | [8] |

| Emission Maximum (Em) | ~565 nm | [8][9] |

| Molar Extinction Coefficient | ~155,000 cm⁻¹M⁻¹ | [2][4][5] |

| Molecular Weight | ~1250 g/mol | [2][4][5] |

Experimental Protocols

The following section provides a detailed methodology for labeling proteins, with a specific focus on Immunoglobulin G (IgG) antibodies, using this compound succinimidyl ester.

Required Materials

-

This compound succinimidyl ester

-

Protein or antibody to be labeled (in an amine-free buffer)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][10]

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)

-

Purification column (e.g., Sephadex G-25)[11]

-

High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[2]

Experimental Workflow

Detailed Protocol

-

Protein Preparation:

-

Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the labeling reaction.[9] If necessary, dialyze the protein against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3.

-

The concentration of the protein should ideally be at least 2 mg/mL for optimal results.[2]

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound succinimidyl ester in high-quality anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[2][10] This is the optimal pH range for the reaction between the NHS ester and primary amines.[10][12]

-

Add the calculated amount of the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is recommended for antibodies.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2]

-

-

Purification:

-

After incubation, the unreacted dye and byproducts must be removed from the labeled protein. This is typically achieved using a size-exclusion chromatography column, such as Sephadex G-25.[11]

-

-

Storage of the Conjugate:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a carrier protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can help stabilize the conjugate, especially at low concentrations.[9]

-

Conclusion

This compound succinimidyl ester is a versatile and robust tool for fluorescently labeling a wide range of biomolecules. Its superior brightness, photostability, and pH insensitivity make it an excellent choice for demanding imaging and detection applications. By understanding the core chemistry and following optimized labeling protocols, researchers can generate high-quality conjugates for reliable and sensitive experimental results.

References

- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 3. abpbio.com [abpbio.com]

- 4. Invitrogen Alexa Fluor 555 NHS-Ester (Succinimidylester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.de]

- 5. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 6. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]

- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. ulab360.com [ulab360.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. fluidic.com [fluidic.com]

An In-depth Technical Guide to the Photophysical Properties of Alexa Fluor 555

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Alexa Fluor 555, a widely used fluorescent dye in biological research. It details its core photophysical properties, outlines experimental protocols for their determination, and illustrates a key signaling pathway where it finds application.

Core Photophysical Properties of this compound

This compound is a bright, orange-fluorescent dye renowned for its high quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based applications, including immunofluorescence, flow cytometry, and microscopy.[1][2] Its spectral characteristics are well-matched to common laser lines, such as the 532 nm and 561 nm lasers.[3]

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[4][5] The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed light into emitted fluorescence.[4][5]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Units |

| Maximum Excitation Wavelength (λex) | 555 | nm |

| Maximum Emission Wavelength (λem) | 565 | nm |

| Molar Extinction Coefficient (ε) at λex | 150,000 | cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.10 | - |

| Calculated Brightness (ε x Φ) | 15,000 | cm⁻¹M⁻¹ |

Experimental Protocols

Determining the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a spectroscopic grade solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS, pH 7.2). The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 to ensure linearity.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (555 nm). A cuvette with a standard 1 cm path length is typically used.

-

Data Analysis: Plot the measured absorbance at 555 nm against the corresponding molar concentration for each dilution.

-

Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[6]

Measuring the Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. For orange-fluorescent dyes, Rhodamine 6G in ethanol (Φ ≈ 0.95) can be a suitable standard.

-

Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent to minimize refractive index differences. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.

-

-

Calculation: The quantum yield of the this compound sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients (slopes) of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).

-

Visualizations

Relationship of Photophysical Properties

References

- 1. VEGF Receptor 2 (D5B1) Rabbit mAb (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EGF Receptor (D38B1) Rabbit Monoclonal Antibody (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 4. Brightness of fluorescent organic nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]

- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 7. chem.uci.edu [chem.uci.edu]

Alexa Fluor 555: A Technical Guide to pH Stability in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alexa Fluor 555 is a bright and photostable orange-fluorescent dye widely utilized in various fluorescence microscopy applications, including live cell imaging. A critical parameter for quantitative imaging in biological systems is the stability of the fluorophore's fluorescence in response to changes in pH. This technical guide provides an in-depth analysis of the pH stability of this compound, offering quantitative data, detailed experimental protocols for assessing pH stability in live cells, and visualizations of relevant biological pathways and experimental workflows. The evidence overwhelmingly indicates that this compound exhibits remarkable pH insensitivity across a broad physiological and experimental range, making it a reliable probe for live cell imaging studies where intracellular pH may fluctuate.

Core Principles: pH and Fluorescence

The fluorescence of a molecule can be significantly influenced by its chemical environment. For fluorescent probes used in cellular biology, pH is a paramount consideration as the pH of intracellular compartments can vary significantly, from the neutral cytosol (pH ~7.2) to the acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0). Many fluorophores exhibit pH-dependent fluorescence, which can complicate the interpretation of imaging data, as a change in fluorescence intensity could be due to a change in the concentration of the labeled molecule or a change in the local pH.

Alexa Fluor dyes are renowned for their enhanced photostability and brightness. A key feature of the Alexa Fluor family, including this compound, is their engineered resistance to pH-induced fluorescence changes within the typical physiological range. This stability is largely attributed to the sulfonation of the dye molecules, which renders them less susceptible to protonation and deprotonation events that can quench fluorescence.

Quantitative Analysis of this compound pH Stability

Below is a summary table representing the expected relative fluorescence intensity of this compound across a range of pH values, based on available information. This data is intended to be illustrative of its stability rather than a precise experimental readout.

| pH | Relative Fluorescence Intensity (%) | Environment |

| 4.0 | ~95-100% | Late Endosome/Lysosome (acidic) |

| 5.0 | ~95-100% | Lysosome |

| 6.0 | ~98-100% | Early Endosome |

| 7.0 | 100% (Reference) | Cytosol (neutral) |

| 8.0 | ~98-100% | Mitochondria (alkaline) |

| 9.0 | ~95-100% | Experimental Buffer |

| 10.0 | ~95-100% | Experimental Buffer |

Note: The minor variations are hypothetical and within the range of typical experimental noise. The key takeaway is the lack of a significant, predictable drop in fluorescence within this range. The quantum yield of this compound succinimidyl ester has been measured to be approximately 0.10 in a buffer at pH 7.2.

Experimental Protocols

Protocol for Assessing pH Stability of this compound in Live Cells

This protocol describes a method to assess the pH stability of an this compound conjugate within the intracellular environment of live cells by artificially clamping the intracellular pH.

4.1.1 Materials

-

Cells of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes

-

This compound conjugated to a non-pH-sensitive molecule (e.g., dextran or a secondary antibody against a stable internal protein)

-

Live cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Calibration Buffers (pH 4.0, 5.0, 6.0, 7.0, 8.0) containing 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM of a suitable buffer (MES for pH 4-6, HEPES for pH 7-8), and 10 µM nigericin.

-

Confocal or widefield fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~555/565 nm).

4.1.2 Procedure

-

Cell Preparation:

-

Seed cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-70% confluency.

-

Label the cells with the this compound conjugate according to the manufacturer's protocol. For example, if using this compound-dextran, incubate the cells with the dextran for a specified period to allow for endocytosis, followed by a chase period in fresh medium.

-

Wash the cells three times with pre-warmed live cell imaging medium.

-

-

Image Acquisition Setup:

-

Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

-

Locate a field of view with healthy, labeled cells.

-

Set the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. Keep these parameters constant throughout the experiment.

-

-

Intracellular pH Clamping and Imaging:

-

Acquire an initial image of the cells in the live cell imaging medium (baseline).

-

Carefully replace the medium with the pH 4.0 calibration buffer.

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

Acquire an image using the pre-set parameters.

-

Wash the cells twice with live cell imaging medium.

-

Repeat steps 3.2-3.5 for each of the calibration buffers (pH 5.0, 6.0, 7.0, and 8.0).

-

-

Data Analysis:

-

Open the acquired images in an image analysis software (e.g., ImageJ/Fiji).

-

For each pH condition, select multiple regions of interest (ROIs) within the labeled cellular compartments.

-

Measure the mean fluorescence intensity for each ROI.

-

Also, measure the mean fluorescence intensity of a background region for each image.

-

Calculate the corrected mean fluorescence intensity for each ROI by subtracting the background intensity.

-

For each pH value, calculate the average corrected fluorescence intensity across all measured ROIs.

-

Normalize the average intensity at each pH to the intensity at pH 7.0 to determine the relative fluorescence intensity.

-

General Protocol for Live Cell Imaging with this compound

This protocol provides a general workflow for live cell imaging experiments using this compound-conjugated antibodies.

4.2.1 Materials

-

Live cells expressing the antigen of interest

-

This compound-conjugated primary antibody specific to a cell surface or intracellular antigen

-

Live cell imaging medium

-

Incubator microscope stage

-

Confocal or widefield fluorescence microscope with appropriate filters

4.2.2 Procedure

-

Cell Seeding: Seed cells on a suitable imaging-grade vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

-

Antibody Labeling:

-

Dilute the this compound-conjugated antibody in pre-warmed live cell imaging medium to the recommended concentration.

-

Remove the culture medium from the cells and add the antibody solution.

-

Incubate for the recommended time (typically 30-60 minutes) at 37°C.

-

For intracellular targets, a gentle permeabilization step may be required, though this can impact cell viability.

-

-

Washing: Gently wash the cells 2-3 times with pre-warmed live cell imaging medium to remove unbound antibody.

-

Imaging:

-

Place the cells on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

-

Allow the cells to equilibrate for at least 15 minutes.

-

Acquire images using the appropriate filter set for this compound. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

-

For time-lapse imaging, define the imaging intervals and total duration.

-

Visualizations

Signaling Pathway: Endosomal Acidification

The process of endocytosis involves the internalization of extracellular material into vesicles that mature and become increasingly acidic. This pH gradient is crucial for ligand-receptor dissociation and the degradation of cargo. The stability of this compound makes it an excellent tool for tracking molecules through this pathway without the confounding factor of pH-induced fluorescence changes.

Caption: Endosomal acidification pathway.

Experimental Workflow: Live Cell Imaging

The following diagram illustrates a typical workflow for a live cell imaging experiment, from sample preparation to data analysis.

Alexa Fluor 555: A Technical Guide to Water Solubility and Handling for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alexa Fluor 555, a widely used fluorescent dye in biological research. The document details its core properties, with a focus on water solubility and handling, and provides detailed protocols for its application in advanced research settings.

Core Properties of this compound

This compound is a bright, photostable, and highly water-soluble fluorescent dye belonging to the sulfonated rhodamine family of fluorophores. Its excellent water solubility is a key feature, enabling conjugation reactions with proteins and antibodies in aqueous buffers without the need for organic solvents.[1][2][3] This property also contributes to the resistance of its conjugates to precipitation during storage.[1][3] The dye is characterized by its strong absorption of light in the yellow-orange region of the visible spectrum and its emission of bright orange-red fluorescence.

The chemical structure of this compound is based on a sulfonated cyanine core, which is responsible for its high fluorescence quantum yield and photostability.[4] The sulfonation process makes the dye negatively charged and more hydrophilic.

Physicochemical and Spectroscopic Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [5] |

| Emission Maximum (λem) | 565 nm | [5] |

| Molar Extinction Coefficient (ε) | 155,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1 | |

| Molecular Weight | ~1250 g/mol | |

| Recommended pH Range | 4 - 10 | [3][6] |

Handling and Storage

Proper handling and storage of this compound and its conjugates are crucial for maintaining their performance and ensuring experimental reproducibility.

General Handling

While this compound is not considered hazardous, standard laboratory safety practices should always be followed.[7] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[7] Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

Storage

-

Reactive Dyes (e.g., NHS Ester): Store at -20°C, protected from light and moisture.[1]

-

Conjugates: Store at 4°C for short-term storage (up to several months), protected from light. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of activity. If the conjugate concentration is low (<1 mg/mL), adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can prevent adsorption to storage vials and improve stability.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, from antibody conjugation to immunofluorescence staining.

Protocol for Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to an antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

-

-

Prepare the Dye Stock Solution:

-

Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1. This may need to be optimized for different antibodies.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the brightly colored conjugate, which will elute first.

-

Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is an important parameter for ensuring the quality and consistency of your conjugates.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

-

Calculate the concentration of the antibody using the following formula:

-

Antibody Concentration (M) = [A₂₈₀ - (A₅₅₅ x 0.08)] / ε_antibody

-

Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG). The value 0.08 is a correction factor for the absorbance of this compound at 280 nm.

-

-

-

Calculate the DOL using the following formula:[2]

-

DOL = A₅₅₅ / (ε_dye x Antibody Concentration (M))

-

Where ε_dye is the molar extinction coefficient of this compound at 555 nm (155,000 M⁻¹cm⁻¹).[1]

-

-

An optimal DOL for most antibodies is between 2 and 7.

General Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of adherent cultured cells using an this compound-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody

-

This compound-conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Seeding: Seed cells onto coverslips or imaging plates and culture until they reach the desired confluency.

-

Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add fixation buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Add permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protecting from light.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~555 nm, Emission: ~565 nm).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Simplified structure of this compound NHS Ester.

Caption: Workflow for conjugating antibodies with this compound.

Caption: Troubleshooting common immunofluorescence issues.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. arigobio.com [arigobio.com]

- 3. ulab360.com [ulab360.com]

- 4. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. This compound | C21H14N2O11S2 | CID 9832481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ibidi.com [ibidi.com]

principle of Alexa Fluor 555 fluorescence

An In-depth Technical Guide to the Principles of Alexa Fluor 555 Fluorescence

Introduction

This compound, a member of the Alexa Fluor dye series, is a bright, photostable, and water-soluble orange-fluorescent dye widely utilized in life sciences research.[1][2] Its superior performance characteristics make it an ideal choice for a variety of applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.[3][4] This guide provides a detailed examination of the core principles governing this compound fluorescence, its key photophysical properties, and practical experimental protocols for its use.

The fundamental advantages of this compound include its high fluorescence quantum yield, exceptional photostability which allows for longer imaging times, and fluorescence intensity that is stable over a broad pH range (pH 4-10).[5][6][7] These properties often make it a superior alternative to other orange-fluorescent dyes like Cy3 and TRITC.[8][9]

Core Principle: The Phenomenon of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process can be conceptually understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[10][11]

The process involves three key stages:

-

Excitation: A molecule at its ground electronic state (S₀) absorbs a photon of light. This absorption elevates an electron to a higher energy, excited singlet state (S₁ or S₂).[12] For this to occur, the energy of the photon must match the energy difference between the ground and excited states.[12]

-

Non-Radiative Relaxation: Following excitation, the molecule rapidly loses some of its energy through non-radiative processes, such as vibrational relaxation and internal conversion. The electron quickly relaxes to the lowest vibrational level of the S₁ state.[11][13] This energy is dissipated as heat to the surrounding environment.[11]

-

Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) by emitting a photon.[13] Because energy was lost during the non-radiative relaxation phase, the emitted photon has less energy—and therefore a longer wavelength—than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes Shift .[12]

Caption: Jablonski diagram illustrating molecular excitation and emission pathways.

Photophysical Properties of this compound

The utility of a fluorophore is defined by its specific photophysical characteristics. This compound is engineered for high performance, with properties optimized for sensitivity and stability.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 553 - 555 nm | [3][14][15] |

| Emission Maximum (λem) | 565 - 568 nm | [3][14][15] |

| Molar Extinction Coefficient (ε) | ~155,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [15][16][17] |

| Recommended Laser Lines | 532 nm, 555 nm, 561 nm | [1][2][15] |

| Emission Color | Orange |

-

Molar Extinction Coefficient (ε): This value represents the efficiency with which the dye absorbs light at its excitation maximum. The high extinction coefficient of this compound contributes to its exceptional brightness.[7]

-

Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed. While the quantum yield of 0.10 may seem modest, it is compensated by the very high molar extinction coefficient, resulting in a bright fluorescent conjugate.[16]

-

Photostability: this compound is significantly more resistant to photobleaching than its spectral counterpart, Cy3, allowing for longer exposure times during image acquisition without significant signal loss.[8][9]

-

pH Independence: The fluorescence of this compound conjugates is not sensitive to pH in the range of 4 to 10, ensuring stable signal in various biological buffers and mounting media.[2][5][6]

Experimental Protocols

This compound is commonly used as a conjugate to biomolecules, most frequently antibodies. This is typically achieved by using an amine-reactive form of the dye, such as an N-hydroxysuccinimidyl (NHS) ester, which covalently bonds to primary amines (e.g., lysine residues) on proteins.[5][18]

Protocol 1: Covalent Labeling of IgG Antibodies with this compound NHS Ester

This protocol is a generalized procedure for labeling Immunoglobulin G (IgG) antibodies. The optimal dye-to-protein ratio may need to be determined empirically for different proteins.

Materials:

-

IgG antibody to be labeled (in an amine-free buffer like PBS).

-

This compound NHS Ester (dissolved in anhydrous DMSO to 10 mg/mL).

-

1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3.

-

Purification column (e.g., Sephadex G-25) to separate the labeled antibody from free dye.

Methodology:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a buffer free of primary amines, such as PBS.

-

pH Adjustment: Add a sufficient volume of 1 M sodium bicarbonate to the antibody solution to raise the final pH to 8.3-8.5. This facilitates the reaction with lysine residues.[18][19]

-

Reaction Incubation: Add the dissolved this compound NHS Ester to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1. Incubate the reaction for 1 hour at room temperature, protected from light.[19][20]

-

Purification: Following incubation, purify the antibody-dye conjugate from the unreacted, free dye using a size-exclusion chromatography column (e.g., a desalting column).[20]

-

Degree of Labeling (DOL) Calculation: Determine the concentration of the antibody and the dye by measuring the absorbance at 280 nm and ~555 nm, respectively. The DOL can then be calculated to ensure optimal labeling.[19]

Caption: Workflow for conjugating proteins with amine-reactive this compound.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a common workflow for visualizing a target protein in fixed cells using a primary antibody followed by an this compound-conjugated secondary antibody.

Materials:

-

Cultured cells grown on coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 1% BSA in PBST).

-

Primary antibody specific to the target protein.

-

Goat anti-Mouse IgG (or other species-appropriate) Secondary Antibody, this compound conjugate.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Methodology:

-

Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature. This cross-links proteins and preserves cell morphology.

-

Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 for 10 minutes.[21]

-

Blocking: Wash cells again and incubate with Blocking Buffer for at least 1 hour at room temperature. This step minimizes non-specific binding of the antibodies.[22]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the cells three times for 5 minutes each with PBS. Dilute the this compound-conjugated secondary antibody in Blocking Buffer (e.g., at a 1:200 to 1:1000 dilution). Incubate for 1 hour at room temperature, protected from light.[21][22]

-

Counterstaining and Mounting: Wash the cells three times with PBS. A nuclear counterstain like DAPI can be included in one of the final washes.[21] Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and this compound (orange/red channel, e.g., a TRITC or Cy3 filter set).[1][22]

Caption: Key steps for indirect immunofluorescence using an this compound conjugate.

References

- 1. This compound equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]

- 2. BP Fluor 555, this compound equivalent | BroadPharm [broadpharm.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. horiba.com [horiba.com]

- 11. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 12. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 13. ossila.com [ossila.com]

- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 15. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 16. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]

- 18. fluidic.com [fluidic.com]

- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 20. docs.aatbio.com [docs.aatbio.com]

- 21. protocols.io [protocols.io]

- 22. biocompare.com [biocompare.com]

- 23. blog.cellsignal.com [blog.cellsignal.com]

Methodological & Application

Application Notes and Protocols for Alexa Fluor® 555 Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Alexa Fluor® 555 dye to antibodies. The protocols outlined below are intended for research purposes and are applicable to professionals in various scientific fields, including drug development.

Introduction

Alexa Fluor® 555 is a bright, photostable, and pH-insensitive fluorescent dye commonly used for labeling proteins and nucleic acids. Its succinimidyl ester (NHS ester) derivative reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus) on proteins to form a stable covalent bond. This process, known as antibody conjugation, is fundamental for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. The resulting fluorescently labeled antibody retains its antigen-binding specificity, allowing for precise detection and visualization of target molecules.

Principle of Conjugation

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Alexa Fluor® 555 and primary amine groups on the antibody. This reaction is most efficient under slightly alkaline conditions (pH 7.5–8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2] The NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the dye and the protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of Alexa Fluor® 555 to a typical IgG antibody.

Table 1: Alexa Fluor® 555 Spectroscopic Properties

| Parameter | Value |

| Excitation Maximum (nm) | ~555[1] |

| Emission Maximum (nm) | ~565[1] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) at 555 nm | 150,000[1] |

| Correction Factor (A₂₈₀/A₅₅₅) | 0.08[1] |

Table 2: Recommended Conjugation Parameters for IgG Antibodies

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 mg/mL[1][3] | Lower concentrations (<1 mg/mL) can lead to inefficient labeling.[1][3] |

| Molar Ratio of Dye to Antibody | 5:1 to 20:1[4] | Optimal labeling for IgGs is typically achieved with 4-7 moles of dye per mole of antibody.[1][3] |

| Reaction pH | 7.5 - 8.5[1][2] | A pH of ~8.3 is often used.[1] |

| Reaction Time | 1 hour[1][4] | |

| Reaction Temperature | Room Temperature[1][4] |

Experimental Protocols

Two primary protocols are provided below: a standard protocol using an Alexa Fluor® 555 NHS ester and a more streamlined kit-based protocol.

Protocol 1: Standard Alexa Fluor® 555 NHS Ester Antibody Conjugation

This protocol is designed for researchers who are using a standalone vial of Alexa Fluor® 555 NHS ester and are preparing their own buffers.

Materials:

-

Purified antibody (1 mg) in an amine-free buffer (e.g., PBS)

-

Alexa Fluor® 555 NHS Ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)[4]

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-